Cilazaprilat

Übersicht

Beschreibung

Cilazaprilat ist der aktive Metabolit von Cilazapril, einem Angiotensin-Converting-Enzym (ACE)-Hemmer, der vor allem zur Behandlung von Bluthochdruck und Herzinsuffizienz eingesetzt wird . This compound wird durch Hydrolyse von Cilazapril nach dessen Resorption im Körper gebildet . Es ist bekannt für seine potente und selektive Hemmung von ACE, das eine entscheidende Rolle bei der Regulierung des Blutdrucks spielt, indem es Angiotensin I in den Vasokonstriktor Angiotensin II umwandelt .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

This compound wird durch eine Hydrolysereaktion aus Cilazapril synthetisiert. Die Synthese von Cilazapril selbst beinhaltet die Kondensation eines Pyridazin-Derivats mit einem Aminosäureester, gefolgt von einer Reihe chemischer Transformationen, einschließlich Esterhydrolyse und Cyclisierung .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die großtechnische Hydrolyse von Cilazapril unter kontrollierten Bedingungen. Der Prozess verwendet in der Regel wässrige oder enzymatische Hydrolyse, um eine hohe Ausbeute und Reinheit von this compound zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Hydrolyse: Umwandlung von Cilazapril in this compound.

Deabsterifizierung: Diese Reaktion ist entscheidend für die Aktivierung von Cilazapril zu this compound.

Häufige Reagenzien und Bedingungen

Hydrolyse: Wird typischerweise mit Wasser oder wässrigen Lösungen unter sauren oder basischen Bedingungen durchgeführt.

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und andere Peroxide.

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Angiotensin-Converting-Enzym (ACE) hemmt, das für die Umwandlung von Angiotensin I in Angiotensin II verantwortlich ist . Durch die Blockierung dieser Umwandlung reduziert this compound den Angiotensin-II-Spiegel, was zu einer Verringerung der Vasokonstriktion und einem niedrigeren Blutdruck führt . Die Hemmung von ACE reduziert auch die Rückresorption von Natrium und Wasser, was zusätzlich zu seiner blutdrucksenkenden Wirkung beiträgt .

Wissenschaftliche Forschungsanwendungen

Cilazaprilat has several scientific research applications, including:

Chemistry: Used as a model compound to study ACE inhibition and related biochemical pathways.

Biology: Investigated for its effects on cellular processes and signaling pathways involving angiotensin II.

Medicine: Extensively studied for its therapeutic potential in treating hypertension and heart failure.

Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.

Wirkmechanismus

Target of Action

Cilazaprilat primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body.

Pharmacokinetics

It is known that cilazapril, the prodrug of this compound, is rapidly absorbed and hydrolyzed to this compound after absorption . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is a decrease in blood pressure . By inhibiting the production of angiotensin II, it decreases sodium and water reabsorption and vasoconstriction . This leads to a decrease in vascular resistance and, therefore, blood pressure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pharmacokinetics and pharmacodynamics of Cilazapril, the prodrug of this compound, were found to be essentially the same in healthy, normotensive Chinese and Caucasians . The changes in plasma renin activity (pra) and aldosterone suggest an ethnic difference in the responses of the renin-angiotensin-aldosterone system . More research is needed to fully understand how environmental factors influence the action of this compound.

Biochemische Analyse

Biochemical Properties

Cilazaprilat interacts with the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system (RAAS) . By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This leads to decreased vasoconstriction and sodium and water reabsorption, ultimately reducing blood pressure .

Cellular Effects

This compound’s primary cellular effect is the inhibition of ACE, which leads to a decrease in angiotensin II levels . This results in vasodilation, decreased sodium and water reabsorption, and reduced blood pressure . The reduction in angiotensin II also leads to decreased aldosterone secretion, further contributing to the antihypertensive effect .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to ACE and inhibiting its activity . This prevents the conversion of angiotensin I to angiotensin II, reducing the levels of angiotensin II in the body . The decrease in angiotensin II leads to vasodilation and a reduction in sodium and water reabsorption, which lowers blood pressure .

Temporal Effects in Laboratory Settings

This compound has a long-lasting effect on ACE inhibition . In humans, the maximum degree of ACE inhibition exceeded 90%, even after low doses of Cilazapril, and was apparent about 2 to 3 hours after administration . ACE activity remained below baseline values for up to 72 hours after a single dose .

Dosage Effects in Animal Models

In animal studies, compared to equal doses of enalapril, Cilazapril produced more pronounced inhibition of ACE (96% vs 76%) and had a longer duration of action . The rate of recovery of ACE activity was slower after administration of Cilazapril .

Metabolic Pathways

This compound is involved in the renin-angiotensin-aldosterone system (RAAS), a key regulatory pathway of blood pressure . It inhibits ACE, preventing the conversion of angiotensin I to angiotensin II .

Transport and Distribution

This compound is well absorbed following oral administration and is rapidly converted to its active form . It is eliminated unchanged by the kidneys .

Subcellular Localization

As an ACE inhibitor, this compound primarily acts on ACE located on the cell membrane, particularly in the endothelial cells of the blood vessels . By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, thereby exerting its antihypertensive effect .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cilazaprilat is synthesized from cilazapril through a hydrolysis reaction. The synthesis of cilazapril itself involves the condensation of a pyridazine derivative with an amino acid ester, followed by a series of chemical transformations including ester hydrolysis and cyclization .

Industrial Production Methods

Industrial production of this compound involves large-scale hydrolysis of cilazapril under controlled conditions. The process typically employs aqueous or enzymatic hydrolysis to ensure high yield and purity of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Cilazaprilat undergoes several types of chemical reactions, including:

Hydrolysis: Conversion of cilazapril to this compound.

Deesterification: This reaction is crucial for the activation of cilazapril to this compound.

Common Reagents and Conditions

Hydrolysis: Typically performed using water or aqueous solutions under acidic or basic conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Enalaprilat: Ein weiterer ACE-Hemmer mit ähnlichen Wirkmechanismen, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Lisinopril: Ein nicht-esterartiger Prodrug-ACE-Hemmer, der in seiner verabreichten Form aktiv ist.

Ramiprilat: Der aktive Metabolit von Ramipril, mit vergleichbaren ACE-hemmenden Wirkungen.

Einzigartigkeit von Cilazaprilat

This compound ist einzigartig in seiner hohen Potenz und Selektivität für die ACE-Hemmung. Sein pharmakokinetisches Profil ermöglicht eine effektive Behandlung von Bluthochdruck und Herzinsuffizienz mit weniger Nebenwirkungen im Vergleich zu einigen anderen ACE-Hemmern .

Eigenschaften

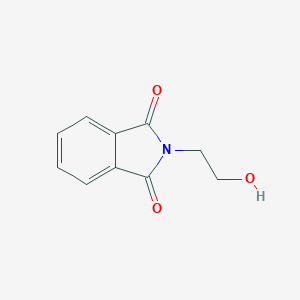

IUPAC Name |

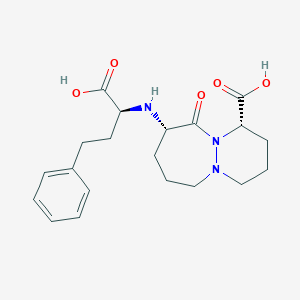

(4S,7S)-7-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5/c24-18-15(8-4-12-22-13-5-9-17(20(27)28)23(18)22)21-16(19(25)26)11-10-14-6-2-1-3-7-14/h1-3,6-7,15-17,21H,4-5,8-13H2,(H,25,26)(H,27,28)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAUYSRYXACKSC-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C(=O)N2[C@@H](CCCN2C1)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238043 | |

| Record name | Cilazaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90139-06-3 | |

| Record name | Cilazaprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90139-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilazaprilat [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090139063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilazaprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15565 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilazaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CILAZAPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBL76FH528 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Cilazaprilat?

A1: this compound is a potent and selective angiotensin-converting enzyme (ACE) inhibitor. [, , ] It competitively binds to and inhibits ACE, effectively blocking the conversion of angiotensin I to angiotensin II. [, ]

Q2: What are the downstream consequences of ACE inhibition by this compound?

A2: By preventing the formation of angiotensin II, this compound induces vasodilation, lowers blood pressure, and reduces aldosterone secretion. [, , ] This leads to a decrease in sodium and water retention, contributing to its therapeutic effects in hypertension and heart failure. [, , ]

Q3: How does this compound interact with the kallikrein-kinin system?

A3: this compound, through its ACE inhibitory activity, prevents the degradation of bradykinin. [, , , , ] This leads to an accumulation of bradykinin, which contributes to vasodilation via nitric oxide (NO) and endothelium-derived hyperpolarizing factor (EDHF) release. [, , , , , ]

Q4: What is the significance of the augmented bradykinin levels in this compound's action?

A4: Increased bradykinin levels, due to this compound’s ACE inhibition, contribute to several beneficial effects, including:

- Enhanced Coronary Blood Flow: Bradykinin, stimulated by this compound, increases coronary blood flow and improves myocardial function in ischemic conditions. [, ]

- Cardioprotection: this compound, through bradykinin and NO, protects cardiac myocytes from hypoxia/reoxygenation injury. [, ]

- Renal Vasodilation: Bradykinin plays a role in this compound-induced renal vasodilation, contributing to its beneficial effects on renal function. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C21H29N3O5, and its molecular weight is 403.47 g/mol.

Q6: Are there any notable spectroscopic data available for this compound?

A6: While specific spectroscopic data isn't extensively discussed in the provided research, this compound's structure has been confirmed through techniques like high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and mass spectrometry (MS). [, ]

Q7: Describe the absorption and metabolism of Cilazapril, the prodrug of this compound.

A7: Cilazapril is rapidly absorbed after oral administration and is rapidly metabolized in the liver to its active metabolite, this compound. [, , , , ]

Q8: How is this compound eliminated from the body?

A8: this compound is primarily eliminated through renal excretion, with a small portion excreted in bile. [, , ]

Q9: How does renal function affect this compound's pharmacokinetics?

A9: this compound clearance is dependent on renal function. [, , ] Dosage adjustments are often necessary in patients with renal impairment to avoid drug accumulation. [, ]

Q10: Does this compound exhibit dose proportionality in its pharmacokinetics?

A10: While this compound shows dose proportionality at lower doses, its pharmacokinetics become nonlinear at higher doses, potentially due to saturable binding to ACE. [, ]

Q11: How effective is this compound in reducing blood pressure in hypertensive models?

A11: this compound effectively reduces blood pressure in various hypertensive animal models, including spontaneously hypertensive rats (SHRs). [, , ]

Q12: Does this compound directly affect vascular smooth muscle cells (VSMCs)?

A12: this compound demonstrates both endothelium-dependent and -independent effects on VSMC proliferation. [, ] While it can indirectly modulate VSMC growth via its effects on the endothelium and angiotensin II, it may also possess direct inhibitory effects. [, ]

Q13: How does this compound affect cerebral circulation in hypertension?

A13: Research suggests that this compound can improve endothelium-dependent dilation in cerebral arterioles of hypertensive rats, potentially by enhancing the response to vasodilators like bradykinin. []

Q14: Are there any strategies to enhance this compound's delivery to specific targets?

A14: While the provided research doesn't focus on targeted drug delivery for this compound, future research could explore nanocarriers or prodrug strategies to enhance its delivery to specific tissues, potentially reducing off-target effects.

Q15: What analytical methods are commonly employed to measure this compound levels?

A15: Radioenzymatic assays and HPLC coupled with UV detection or MS are frequently used for quantifying this compound in biological samples. [, , , , ] These techniques offer sensitivity and selectivity for accurate drug monitoring.

Q16: How is the quality of this compound formulations ensured?

A16: Quality control measures for this compound formulations involve rigorous analytical method validation, ensuring accuracy, precision, and specificity. [, , ] These measures are crucial for maintaining drug safety and efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde](/img/structure/B193001.png)